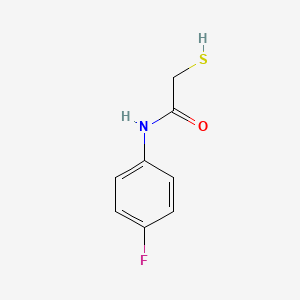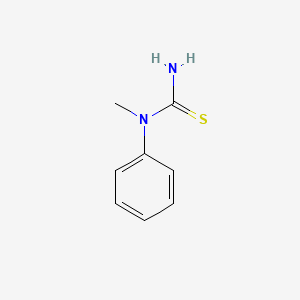![molecular formula C13H15NO3S B1299052 [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid CAS No. 380545-88-0](/img/structure/B1299052.png)
[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid” is a chemical compound with the molecular formula C23H21N5O3S . It has a molecular weight of 447.5 g/mol . The compound is also known by several synonyms, including MLS000716428, SMR000277945, CHEMBL1432332, and BDBM47612 .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, a triazino ring, and an acetic acid group . The InChI code for the compound isInChI=1S/C23H21N5O3S/c1-14-8-9-18-16 (11-14)21-22 (28 (18)12-20 (30)31)24-23 (26-25-21)32-13-19 (29)27-10-4-6-15-5-2-3-7-17 (15)27/h2-3,5,7-9,11H,4,6,10,12-13H2,1H3, (H,30,31) . Physical and Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, and a topological polar surface area of 127 Ų . The compound has a formal charge of 0 .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including structures similar to [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid, are recognized for their effectiveness as corrosion inhibitors. These compounds exhibit a high electron density due to their 10-π & 2-non-bonding electron configuration, which enables them to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes quinoline derivatives valuable in protecting metals against corrosion, particularly in environments prone to metallic degradation. The significance of quinoline-based compounds in anticorrosive materials has been comprehensively reviewed, highlighting their potential in safeguarding materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Environmental Impact and Aquatic Effects
Research has explored the environmental fate and aquatic effects of chemicals structurally related to this compound. Such studies assess the solubility, volatility, biodegradability, and toxicity of various organic compounds to understand their potential environmental impact. This information is crucial for industries to manage and mitigate the environmental risks associated with the use of these chemicals. The findings indicate that while some compounds show low concern for aquatic life due to their rapid biodegradation and low toxicity, continuous monitoring and evaluation are necessary to ensure environmental safety (Staples, 2001).
Biomedical Applications
Quinoline and its derivatives also play a significant role in the field of biomedicine. For instance, certain quinoline compounds are investigated for their antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antivirus, and antitumor properties. These activities are attributed to their ability to interact with biological systems in a way that can modulate pathological processes. The structural diversity and pronounced biological activities of caffeic acid derivatives, which share a similar structural complexity with this compound, suggest potential for new drug discoveries and therapeutic applications (Jiang et al., 2005).
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGHBQRVZVCHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353014 |
Source


|
| Record name | BAS 02992768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380545-88-0 |
Source


|
| Record name | BAS 02992768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)
![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)



![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)


![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)

